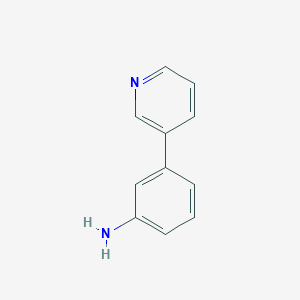

3-(Pyridin-3-yl)benzenamine

描述

Structure

3D Structure

属性

IUPAC Name |

3-pyridin-3-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJQJGKMRLQBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332668 | |

| Record name | 3-(pyridin-3-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57976-57-5 | |

| Record name | 3-(pyridin-3-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Strategies for 3-(Pyridin-3-yl)benzenamine

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis for forming C-C bonds. The general mechanism for these reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle with three main steps: oxidative addition of an organic halide to a Palladium(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

The Suzuki-Miyaura reaction is a highly effective method for synthesizing this compound. This reaction typically involves the coupling of a pyridine-containing halide or triflate with an aminophenylboronic acid derivative, or conversely, an amino-substituted aryl halide with a pyridineboronic acid. wwjmrd.com The choice of reactants often depends on the commercial availability and stability of the boronic acid derivatives. A common approach is the reaction between 3-bromopyridine (B30812) and 3-aminophenylboronic acid or its esters. tcichemicals.com

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, and base. wwjmrd.comresearchgate.net Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used catalyst precursors. researchgate.net

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 3-Bromopyridine | 3-Aminophenylboronic Acid Hemisulfate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | High |

| 3-Iodopyridine | (3-Aminophenyl)boronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | Good |

| 3-Bromopyridine | Potassium (3-aminophenyl)trifluoroborate | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | Moderate to High |

Copper-catalyzed C-N bond formation, historically known as the Ullmann condensation or Goldberg reaction, provides an alternative route to this compound. wikipedia.orgmagtech.com.cn This method involves coupling an aryl halide with an amine in the presence of a copper catalyst. Traditionally, these reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org However, modern advancements have introduced milder conditions through the use of ligands, more effective copper sources, and different bases. acs.org

The synthesis can be envisioned by reacting 3-halopyridine with aniline (B41778) or 3-haloaniline with pyridine (B92270). The choice of catalyst and ligand is crucial for the reaction's success. acs.orgnih.gov Copper(I) iodide (CuI) and copper(II) acetate (Cu(OAc)₂) are common catalysts. nih.gov Ligands such as diamines, amino acids, or N,O-bidentate ligands can accelerate the reaction and improve yields under milder temperatures. nih.govresearchgate.net

Table 2: Conditions for Copper-Mediated C-N Coupling

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|---|---|

| 3-Iodopyridine | Aniline | CuI | L-Proline | K₂CO₃ | DMSO | 80-100°C |

| 3-Bromopyridine | Aniline | Cu(OAc)₂ | α-Benzoin Oxime | K₃PO₄ | DMSO | 80°C |

| Iodobenzene | 3-Aminopyridine (B143674) | CuI | N,N'-Dimethylethylenediamine | Cs₂CO₃ | Toluene | 110°C |

The performance of both palladium and copper-catalyzed cross-coupling reactions can be significantly enhanced by the use of specialized ligands. nih.govnih.gov These ligands stabilize the metal center, facilitate key steps in the catalytic cycle (like oxidative addition and reductive elimination), and can broaden the substrate scope to include less reactive halides (e.g., chlorides). nih.govnih.gov For palladium-catalyzed Suzuki reactions, bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are known to be highly effective. nih.govrsc.org For copper-catalyzed Ullmann reactions, N,N- or N,O-bidentate ligands are often employed to increase the solubility and reactivity of the copper catalyst. researchgate.netnih.gov The development of ligand-accelerated systems allows for lower catalyst loadings, milder reaction conditions, and higher turnover numbers, making the synthesis more efficient and sustainable. nih.gov

Palladium-catalyzed amination, or Buchwald-Hartwig amination, is a powerful method for forming C-N bonds and serves as a primary alternative to copper-mediated Ullmann reactions. nih.govresearchgate.net This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. To synthesize this compound, this would typically involve reacting a 3-halopyridine with aniline or a 3-haloaniline with aminopyridine. The choice of ligand is critical, with bulky, electron-rich phosphines being the most common and effective for promoting the reaction between a wide range of substrates. researchgate.net

A robust and frequently used indirect strategy for synthesizing this compound involves the reduction of a nitro-substituted precursor. beilstein-journals.orgjsynthchem.com This two-step approach begins with the synthesis of 3-(3-nitrophenyl)pyridine (B1314944), typically via a Suzuki-Miyaura cross-coupling reaction between a 3-halopyridine and 3-nitrophenylboronic acid. The subsequent step is the selective reduction of the nitro group to an amine. unimi.it

This method is advantageous because nitro-substituted arylboronic acids are often stable and readily available, and the reduction of an aromatic nitro group is a high-yielding and well-established transformation. jsynthchem.com A wide array of reducing agents can be employed for this purpose.

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), and is considered a "green" method.

Metal-Acid Systems: Classic methods include the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). researchgate.net

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used as a hydrogen source in the presence of a catalyst like Pd/C.

Other Reagents: Systems like sodium borohydride (B1222165) (NaBH₄) in the presence of a nickel salt (e.g., NiCl₂) or trichlorosilane (B8805176) (HSiCl₃) have also been shown to be effective for the reduction of nitroarenes to anilines. beilstein-journals.orggoogle.comorientjchem.org

Table 3: Common Reagents for the Reduction of 3-(3-Nitrophenyl)pyridine

| Reagent System | Solvent | Conditions | Key Features |

|---|---|---|---|

| H₂, Pd/C | Ethanol (B145695) or Ethyl Acetate | Room Temperature, 1-4 atm H₂ | Clean, high yield, common lab scale method. |

| Fe, HCl | Ethanol/H₂O | Reflux | Inexpensive, suitable for large scale. unimi.it |

| SnCl₂·2H₂O | Ethanol | Reflux | Effective and reliable. |

| NaBH₄, NiCl₂·6H₂O | Methanol (B129727)/H₂O | Room Temperature | Mild conditions, rapid reaction. orientjchem.org |

| HSiCl₃, Tertiary Amine | CH₂Cl₂ | Continuous-flow | Metal-free, high yield. beilstein-journals.org |

Palladium-Catalyzed Cross-Coupling Reactions

Precursor Synthesis and Intermediate Derivatization

The construction of this compound relies heavily on the preparation of appropriately functionalized pyridine and aniline precursors, which are then coupled together.

The primary method for creating the core structure of N-heterocycle substituted arenes, such as this compound, is through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly versatile and widely used method for this purpose. uni-muenchen.denih.govnih.gov This reaction typically involves the coupling of an aryl halide with an organoboron compound, catalyzed by a palladium complex. nih.govnih.gov For the synthesis of the target molecule, this would involve reacting a 3-halopyridine with a 3-aminophenylboronic acid derivative or vice versa. researchgate.netacs.org The reaction's efficiency is attributed to its mild conditions, tolerance of various functional groups, and the commercial availability of the necessary starting materials. nih.govnih.gov

Another approach involves the cross-coupling of pyridyl aluminum reagents with aryl bromides, which has been shown to be effective for producing biaryl building blocks. organic-chemistry.org This method provides an alternative to boronic acids for the formation of the crucial C-C bond.

The following table summarizes a typical Suzuki-Miyaura coupling approach for this class of compounds.

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Outcome |

| 3-Halopyridine | 3-Aminophenylboronic acid/ester | Pd(OAc)₂, Phosphine Ligand | Na₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF | Formation of C(aryl)-C(pyridyl) bond |

| 3-Pyridylboronic acid | 3-Haloaniline | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | Toluene, DME | Formation of C(aryl)-C(pyridyl) bond |

This table represents generalized conditions for Suzuki-Miyaura reactions and specific parameters may vary based on the exact substrates and desired outcomes. nih.govresearchgate.net

Pyridine Building Blocks: A variety of methods exist for synthesizing functionalized pyridines. nih.gov For cross-coupling reactions, 3-halopyridines (e.g., 3-bromopyridine or 3-chloropyridine) are common starting materials. nih.gov Alternatively, 3-pyridylboronic acids or their esters can be prepared. nih.govresearchgate.net Recent advancements have focused on creating diverse pyridine scaffolds through methods like diboration-electrocyclization sequences, which provide access to a range of functionalized pyridine boronic esters amenable to high-throughput synthesis. nih.govresearchgate.netwhiterose.ac.uk The direct C-4 alkylation of pyridines, a traditionally challenging transformation, has also seen progress through the use of blocking groups, enabling regioselective functionalization. nih.govacs.org

Aniline Building Blocks: The aniline moiety is typically derived from a precursor such as 3-bromoaniline (B18343) or 3-nitroaniline. If starting with 3-nitroaniline, a reduction step is necessary to form the amine group. A classic method for this reduction is the use of tin and hydrochloric acid, which converts the nitro group to a primary amine. youtube.com More modern methods for aniline synthesis include the palladium-catalyzed amination of aryl halides (Buchwald-Hartwig amination) or the reaction of arylboronic acids with sources of electrophilic nitrogen. organic-chemistry.org For Suzuki coupling, 3-aminophenylboronic acid is a key reagent, which can be synthesized from the corresponding aniline. researchgate.net

The synthesis of this compound is inherently a multi-step process. nih.gov For instance, a common sequence involves the Suzuki-Miyaura coupling of 3-bromopyridine with 3-nitrophenylboronic acid, followed by the reduction of the nitro group to an amine.

Example Synthetic Sequence:

Suzuki-Miyaura Coupling: 3-Bromopyridine is reacted with 3-nitrophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., Toluene/Ethanol/Water) to yield 3-(3-nitrophenyl)pyridine.

Nitro Group Reduction: The resulting 3-(3-nitrophenyl)pyridine is then reduced. This can be achieved using various reducing agents, such as tin(II) chloride in ethanol or catalytic hydrogenation (H₂/Pd/C), to afford the final product, this compound. youtube.com

Yield Optimization: Optimizing the yield in such multi-step syntheses involves several considerations. nih.gov For the coupling step, factors include the choice of catalyst, ligand, base, solvent, and reaction temperature. rsc.org Ligand-free palladium-catalyzed Suzuki reactions in aqueous media have also been developed, offering a more environmentally friendly option. nih.gov For the reduction step, the choice of reducing agent and reaction conditions is crucial to ensure complete conversion without affecting the pyridine ring or the newly formed biaryl bond. Automated flow chemistry platforms are increasingly being used to rapidly screen reaction conditions and optimize yields for multi-step syntheses. nih.govnih.gov

Mechanistic Studies of Synthetic Transformations

The construction of the C-N bond in this compound typically involves palladium- or copper-catalyzed amination reactions. Mechanistic studies of these processes provide a fundamental understanding of the reaction pathways, the role of various components, and the factors governing efficiency and selectivity.

The formation of this compound via amination reactions, such as the Buchwald-Hartwig amination, proceeds through a well-established catalytic cycle. While specific studies on this compound are not extensively documented, the mechanism can be elucidated by drawing parallels with analogous reactions involving pyridine and aniline derivatives. The generally accepted mechanism for the palladium-catalyzed amination involves a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

The reaction commences with the oxidative addition of an aryl halide (e.g., 3-bromopyridine) to a low-valent palladium(0) complex, which is typically stabilized by phosphine ligands. This step forms a palladium(II) intermediate. Subsequently, the amine (3-aminobenzenamine) coordinates to the palladium center. The presence of a base is crucial for the deprotonation of the coordinated amine, leading to the formation of a palladium amido complex. The final and often rate-determining step is the reductive elimination from this complex, which yields the desired this compound and regenerates the active palladium(0) catalyst, thus completing the catalytic cycle. wikipedia.org

In the context of copper-catalyzed amination, the mechanism is less universally agreed upon and can vary depending on the reaction conditions. Some proposed mechanisms involve a Cu(I)/Cu(III) cycle, while others suggest a radical-based pathway. In a Cu(I)/Cu(III) cycle, the Cu(I) catalyst undergoes oxidative addition with the aryl halide, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond. acs.org Mechanistic studies on copper-catalyzed intramolecular C-H amination have provided evidence for the involvement of copper fluoride (B91410) intermediates when using fluoride-containing substrates. nih.gov

Table 1: Key Stages in the Palladium-Catalyzed Amination Catalytic Cycle

| Stage | Description | Key Intermediates | Influencing Factors |

| Catalyst Activation | Generation of the active Pd(0) species from a Pd(II) precatalyst. | Pd(0)Ln | Nature of the precatalyst, ligand, and reducing agent (if any). |

| Oxidative Addition | The aryl halide (e.g., 3-bromopyridine) adds to the Pd(0) complex, forming a Pd(II) species. | Aryl-Pd(II)-Halide-Ln | Electronic and steric properties of the aryl halide and the ligand. |

| Amine Coordination & Deprotonation | The amine (3-aminobenzenamine) coordinates to the Pd(II) center, followed by deprotonation by a base. | Aryl-Pd(II)-Amido-Ln | Basicity of the amine and the external base, steric hindrance. |

| Reductive Elimination | The final C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst. | This compound, Pd(0)Ln | Ligand sterics and electronics, temperature. |

The presence of the pyridine nitrogen in the substrate can complicate the catalytic cycle by coordinating to the palladium center, potentially leading to catalyst inhibition. This necessitates the use of ligands that can effectively compete with the substrate for coordination sites on the palladium atom. Bulky biaryl phosphine ligands have been shown to be particularly effective in mitigating this issue in the amination of heterocyclic halides. nih.gov

In copper-catalyzed systems, the catalytic cycle is also heavily influenced by the ligand. For instance, in the aerobic oxidative dehydrogenation of primary amines to nitriles, pyridine-based ligands were found to be optimal for enhancing reaction efficiency. nih.gov Mechanistic studies on the copper-catalyzed coupling of carbazole (B46965) with alkyl bromides have highlighted the role of light and the formation of radical intermediates, with copper complexes acting as persistent radicals to facilitate the cross-coupling. acs.orgnih.gov

The formation of by-products in cross-coupling reactions can significantly impact the purity and yield of the desired product. In the synthesis of this compound, several side reactions can occur, leading to the formation of undesired compounds.

One common side reaction in palladium-catalyzed aminations is the hydrodehalogenation of the aryl halide starting material. This occurs when the palladium-hydride species, formed via β-hydride elimination from the palladium amido intermediate or from other sources, reductively eliminates with the aryl halide to produce the dehalogenated arene. wikipedia.org

Another potential by-product is the formation of diarylamines through a second amination event, although this is less likely when a primary amine is used as the nucleophile under controlled stoichiometry. Homocoupling of the aryl halide or the amine can also occur, though this is generally minimized by optimizing the reaction conditions and catalyst system.

The presence of the pyridine ring introduces additional possibilities for by-product formation. For example, the nitrogen atom of the pyridine can be N-arylated, although this is less common in palladium-catalyzed reactions compared to copper-catalyzed ones. In some cases, catalyst deactivation can lead to the formation of palladium black and incomplete conversion. The formation of off-cycle species, which are palladium complexes that are not part of the main catalytic cycle, can also sequester the active catalyst and reduce the reaction rate. acs.orgacs.org

Table 2: Common By-products and Control Strategies in the Synthesis of this compound

| By-product | Formation Pathway | Control Strategy |

| 3-Bromopyridine Reduction Product (Pyridine) | Hydrodehalogenation via Pd-H species. | Use of bulky ligands to disfavor β-hydride elimination; careful control of reaction conditions. |

| Homocoupled Products (e.g., 3,3'-Bipyridine) | Reductive elimination from a di-aryl palladium intermediate. | Use of appropriate ligands and reaction conditions to favor cross-coupling. |

| Di- and Tri-arylamines | Further amination of the product. | Stoichiometric control of reactants. |

| Off-cycle Palladium Species | Catalyst deactivation pathways. | Use of robust ligands and optimized reaction conditions to maintain catalyst stability. |

Careful selection of the catalyst system, including the palladium precursor and the ligand, as well as optimization of the base, solvent, and temperature, are crucial for minimizing the formation of these by-products and achieving a high yield of pure this compound.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H-NMR Analysis of Proton Environments

Proton NMR (¹H-NMR) spectroscopy of 3-(Pyridin-3-yl)benzenamine, conducted in a deuterated solvent like CDCl₃, reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on both the pyridine (B92270) and benzene (B151609) rings typically appear in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. The protons on the pyridine ring are influenced by the electronegative nitrogen atom, which often results in their signals appearing at slightly higher chemical shifts compared to the protons on the benzenamine ring. The amino (-NH₂) protons usually produce a broad singlet, the chemical shift of which can be variable and is sensitive to factors like solvent and concentration.

Detailed spectral assignments would further differentiate the protons based on their position on the rings and their coupling interactions with neighboring protons.

¹³C-NMR Analysis of Carbon Frameworks

Carbon-13 NMR (¹³C-NMR) spectroscopy provides critical information about the carbon skeleton of this compound. The spectrum displays a series of peaks, each corresponding to a unique carbon atom in the molecule. The carbon atoms of the aromatic rings are typically observed in the δ 110-160 ppm range. The carbons directly bonded to the nitrogen atom in the pyridine ring and the benzenamine ring (C-N) show characteristic chemical shifts influenced by the nitrogen's electronegativity. Quaternary carbons, those that are not bonded to any hydrogen atoms, often exhibit signals of lower intensity.

Specific chemical shift values allow for the precise assignment of each carbon atom within the molecular structure.

DEPT-135 NMR for Methyl, Methylene (B1212753), and Methine Identification

Distortionless Enhancement by Polarization Transfer (DEPT-135) is a specialized NMR experiment that aids in differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) groups. libretexts.orgpressbooks.pub In a DEPT-135 spectrum of this compound, methine (CH) carbons will show positive peaks, while methylene (CH₂) carbons, if present, would show negative peaks. libretexts.orgpressbooks.pub Methyl (CH₃) carbons would also appear as positive peaks. libretexts.orgpressbooks.pub Quaternary carbons are not observed in a DEPT-135 spectrum. libretexts.orgpressbooks.pub This technique is invaluable for confirming the number of hydrogen atoms attached to each carbon in the aromatic rings, thus complementing the information obtained from standard ¹³C-NMR. libretexts.orgpressbooks.pub

| Carbon Type | DEPT-135 Signal | Expected in this compound |

| CH | Positive | Yes (on both rings) |

| CH₂ | Negative | No |

| CH₃ | Positive | No |

| Quaternary | Absent | Yes (at the ring junction and C-NH₂) |

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Surface Infrared Reflection Absorption Spectroscopy (IRRAS), are employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides a molecular fingerprint, revealing characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine (-NH₂) group are typically observed as two distinct bands in the region of 3300-3500 cm⁻¹. orgchemboulder.comresearchgate.net The C-N stretching vibration for the aromatic amine is expected in the 1250-1335 cm⁻¹ range. orgchemboulder.com Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings give rise to signals in the 1400-1600 cm⁻¹ region. researchgate.net The N-H bending vibration of the primary amine is also a key feature, often seen around 1600 cm⁻¹. orgchemboulder.comresearchgate.net

| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| N-H Stretch (asymmetric & symmetric) | 3300-3500 |

| Aromatic C-H Stretch | >3000 |

| N-H Bend | ~1600 |

| Aromatic C=C Stretch | 1400-1600 |

| Aromatic C-N Stretch | 1250-1335 |

Surface Infrared Reflection Absorption Spectroscopy (IRRAS)

While FT-IR is typically used for bulk sample analysis, Surface Infrared Reflection Absorption Spectroscopy (IRRAS) is a highly sensitive technique for studying thin films and molecular monolayers on reflective surfaces. If this compound were to be analyzed as a thin film, IRRAS could provide detailed information about the orientation of the molecules on the surface. By analyzing the intensity of the vibrational bands, particularly the out-of-plane and in-plane modes, the orientation of the pyridine and benzenamine rings with respect to the substrate can be inferred. This technique is especially useful in surface science and materials chemistry applications.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's solid-state structure. mdpi.comnih.gov For a molecule like this compound, obtaining a suitable single crystal is the first critical step. mdpi.com Once a quality crystal is mounted in a diffractometer, it is irradiated with monochromatic X-rays. mdpi.com The resulting diffraction data allows for the determination of the unit cell parameters—the fundamental repeating unit of the crystal—and the space group, which describes the symmetry of the crystal lattice. mdpi.comresearchgate.net

Table 1: Representative Crystallographic Data from a Single Crystal XRD Experiment This table presents example data for a related organometallic compound to illustrate the outputs of a single crystal XRD analysis. rsc.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.2102(3) |

| b (Å) | 7.9958(3) |

| c (Å) | 22.4459(8) |

| β (°) | 98.992(2) |

| Volume (ų) | 1632.67(10) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.686 |

Molecular Packing and Intermolecular Interactions in Crystalline States

The data from SC-XRD is crucial for understanding how molecules of this compound would arrange themselves in the solid state. This molecular packing is governed by a network of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, dictate the crystal's stability, morphology, and physical properties.

For aromatic nitrogen-containing compounds, key interactions include hydrogen bonds and π-π stacking. The amine (-NH₂) group in this compound can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. Analysis of related crystal structures reveals the presence of various weak intermolecular hydrogen-bonding interactions, such as C–H···N and C–H···C contacts, which link molecules into larger supramolecular assemblies like layers or columns. nih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts within a crystal. nih.govmdpi.com Additionally, the phenyl and pyridyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. The specific arrangement, whether face-to-face or edge-to-face, depends on the electronic and steric properties of the interacting rings.

Advanced Surface Spectroscopic Techniques for Adsorbate Characterization

When this compound is adsorbed onto a surface, its properties can be studied using a suite of ultra-high vacuum (UHV) surface-sensitive techniques. These methods provide insights into the elemental composition, chemical state, and molecular orientation at the interface.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for analyzing the elemental composition and chemical environment of the top few nanometers of a surface. uni-muenchen.dediva-portal.org The sample is irradiated with soft X-rays, causing the emission of core-level electrons. uni-muenchen.de The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy of a core electron is characteristic of the element from which it was emitted and is sensitive to the local chemical environment (the "chemical shift"). mpg.de

For this compound adsorbed on a substrate, XPS would be used to identify the presence of carbon, nitrogen, and any other elements. Crucially, it can distinguish between the two chemically distinct nitrogen atoms: the amine nitrogen (-NH₂) and the pyridinic nitrogen. These two nitrogen environments would give rise to separate N 1s peaks with a measurable chemical shift, providing direct evidence of the molecule's integrity on the surface. Similarly, the C 1s spectrum would consist of multiple components corresponding to carbon atoms in the phenyl and pyridyl rings. mpg.de

Table 2: Hypothetical XPS Core-Level Binding Energies for Adsorbed this compound This table illustrates the expected distinct signals for the different nitrogen and carbon environments in the molecule.

| Core Level | Chemical Environment | Expected Binding Energy (eV) Range |

| N 1s | Pyridinic Nitrogen | ~399 - 401 |

| N 1s | Amine Nitrogen | ~398 - 400 |

| C 1s | C-C / C-H (Aromatic) | ~284 - 285 |

| C 1s | C-N (Aromatic) | ~285 - 286 |

Near-Edge X-ray Absorption Fine Structure (NEXAFS)

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a technique that provides information about unoccupied electronic states and molecular orientation. stanford.edursc.org It involves tuning the energy of synchrotron-based X-rays through the absorption edge of a core element (e.g., carbon K-edge at ~284 eV) and measuring the absorption coefficient. cornell.edu The resulting spectrum shows sharp peaks corresponding to the excitation of a core electron into unoccupied molecular orbitals (e.g., π* and σ* orbitals). stanford.edumdpi.com

The energies and intensities of these resonant peaks serve as a "fingerprint" for the specific chemical bonds present. stanford.edu For this compound, NEXAFS could readily distinguish the π* resonances associated with the aromatic phenyl and pyridyl rings. Furthermore, by using linearly polarized X-rays and varying the angle of the incident beam relative to the surface, NEXAFS can determine the average orientation of the molecule's rings. This is because the intensity of a π* resonance is maximized when the electric field vector of the light is aligned with the direction of the π* orbital (perpendicular to the plane of the ring).

Scanning Tunneling Microscopy (STM) of Molecular Adlayers

Scanning Tunneling Microscopy (STM) is a premier technique for real-space imaging of surfaces at the atomic and molecular level. beilstein-journals.org It operates by scanning a sharp metallic tip over a conductive surface while maintaining a small bias voltage and measuring the resulting quantum tunneling current. beilstein-journals.orgnih.gov This current is highly sensitive to the tip-sample distance, allowing for the generation of a topographic map of the surface.

For this compound adsorbed on a conductive substrate like gold (Au(111)) or copper (Cu(111)), STM can visualize individual molecules and how they self-assemble into ordered structures or adlayers. researchgate.net STM images would reveal the packing arrangement, the orientation of the molecules relative to the substrate's crystal lattice, and the presence of any surface defects or domain boundaries. beilstein-journals.org It is a powerful tool for studying how factors like surface coverage and temperature (e.g., thermal annealing) influence the formation of two-dimensional molecular networks. researchgate.net In some cases, STM can even provide insight into non-covalent intermolecular interactions that guide the self-assembly process. nih.gov

Computational Chemistry and Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein. chemrxiv.org The primary goal of docking is to predict the three-dimensional structure of the resulting complex and to estimate the strength of the interaction, often expressed as a binding energy or affinity. chemrxiv.org Software like AutoDock Vina, GLIDE, and FRED are commonly used for these simulations. chemrxiv.orgresearchgate.net

Predicting the binding mode is crucial for understanding how a ligand interacts with its biological target. For derivatives containing the pyridin-3-yl scaffold, docking studies have been employed to elucidate these interactions. For instance, in a study of 2-pyridin-3-yl-benzo[d] koreascience.krnih.govoxazin-4-one derivatives, which share a core structural element with 3-(Pyridin-3-yl)benzenamine, molecular docking was used to build a common binding model within the active site of human neutrophil elastase, an attractive target for anti-inflammatory compounds. researchgate.net Both rigid and flexible docking protocols were applied to understand how these inhibitors orient themselves within the protein's binding pocket. researchgate.net

Similarly, docking simulations for novel pyridin-2-yl urea (B33335) inhibitors targeting Apoptosis Signal-regulating Kinase 1 (ASK1) predicted two alternative binding modes. mdpi.com These predictions are vital for the subsequent optimization of the ligand to enhance its interaction with key residues in the target's binding site, such as Lys709 and Val757. mdpi.com

| Compound Class | Biological Target | Docking Software | Key Findings |

|---|---|---|---|

| 2-Pyridin-3-yl-benzo[d] koreascience.krnih.govoxazin-4-one Derivatives | Human Neutrophil Elastase | FRED, GLIDE | Established a common binding model for inhibitors within the enzyme's active site. researchgate.net |

| Pyridin-2-yl Urea Derivatives | ASK1 Kinase | Glide | Predicted two distinct binding modes (Class I and Class II), guiding further ligand optimization. mdpi.com |

| Aniline (B41778) Derivatives | Breast Cancer Protein (PDB: 3EQM) | Not Specified | Identified binding sites and interactions within the protein pocket. uomisan.edu.iq |

Beyond predicting the orientation, molecular docking assesses the binding affinity, which is a measure of the strength of the ligand-target interaction. This is often quantified as a binding energy, where a lower value typically signifies a more potent and stable interaction. chemrxiv.org For example, docking studies on a series of bisbenzylisoquinoline alkaloids against the mycobacterial target PknB yielded binding energies ranging from -9.8 to -11.4 kcal/mol, suggesting strong potential inhibitory activity. chemrxiv.org

In studies of pyridine (B92270) derivatives targeting sigma receptors (σR), binding affinities are often determined experimentally and reported as inhibition constants (Ki). csic.es For instance, a series of multifunctional pyridines showed Ki values for the human σ1 receptor ranging from 1.45 nM to 29.2 nM, indicating very high affinity. csic.es Computational docking scores are often correlated with these experimental values to validate the predictive power of the models.

| Compound | Target | Binding Affinity (Ki) |

|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | 1.45 nM csic.es |

| Pyridine derivative (n=2 linker) | hσ1R | 7.57 nM csic.es |

| Pyridine derivative (n=3 linker) | hσ1R | 2.97 nM csic.es |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information on the conformational flexibility and structural stability of ligands and their complexes with proteins. These simulations model the atomic movements over time by solving Newton's equations of motion. For flexible molecules like those containing the pyridin-aniline scaffold, conformational analysis is essential to identify low-energy, biologically active shapes. researchgate.net

For example, a comparative conformational analysis of 2-pyridin-3-yl-benzo[d] koreascience.krnih.govoxazin-4-one inhibitors was performed using various software tools (OMEGA, HYPERCHEM, MOPAC) to generate representative conformers before docking. researchgate.net This ensures that the docking process starts with realistic ligand shapes. Furthermore, MD simulations are used to calculate absolute binding free energies, which can discriminate between different binding modes predicted by docking and often show a good correlation with experimental bioassay results. mdpi.com Studies on the kinase inhibitor Imatinib, which also contains a pyridine ring, revealed two primary conformations, an "extended" and a "folded" form, with the extended conformation predicted to be more stable for the free base. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the potency of new, unsynthesized analogs.

Three-dimensional QSAR (3D-QSAR) models correlate the biological activity of molecules with their 3D properties, such as their shape and electrostatic fields. In a study on pyridine-2-amine derivatives as c-Met inhibitors, 3D-QSAR studies were conducted to understand the chemical features required for inhibitory potency. koreascience.kr These models are built from a set of aligned molecules and can generate contour maps that visualize regions where steric bulk or specific electrostatic charges would increase or decrease activity, thereby guiding the design of more potent inhibitors. koreascience.kr The predictive ability of these models is validated using a test set of compounds not used in model generation. koreascience.kr

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique. It involves placing a series of aligned ligands in a 3D grid and calculating the steric and electrostatic fields at each grid point. These field values are then used as descriptors in a partial least-squares (PLS) analysis to build a model correlating them with biological activity.

For a series of pyridine-2-amine derivatives targeting the c-Met kinase, a CoMFA model yielded strong statistical results, indicating its robustness and predictive power. koreascience.kr The model's success demonstrates that the variations in inhibitory activity within the series could be explained by differences in the steric and electrostatic fields surrounding the molecules. koreascience.kr

| 3D-QSAR Method | Statistical Parameter | Value | Significance |

|---|---|---|---|

| CoMFA | q² (Cross-validated r²) | 0.703 koreascience.kr | Indicates good internal model predictivity. |

| r² (Non-cross-validated r²) | 0.947 koreascience.kr | Shows a strong correlation between predicted and experimental activity for the training set. | |

| Predictive r² | 0.746 koreascience.kr | Demonstrates good predictive power for external test set compounds. |

Comparative Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a potent 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique that explores the link between the biological activity of a series of compounds and their 3D molecular properties. ontosight.aimdpi.comdrugdesign.org Unlike its predecessor, Comparative Molecular Field Analysis (CoMFA), CoMSIA offers a more detailed and interpretable picture by calculating similarity indices across several physicochemical fields: steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor. researchgate.netslideshare.netresearchgate.net

The CoMSIA method involves aligning a set of molecules, often based on a common scaffold, within a 3D grid. ontosight.ai A probe atom is then systematically moved to each grid point, and the similarity indices are calculated based on a Gaussian-type distance dependence, which avoids the singularities at atomic positions that can occur in CoMFA. nih.gov These indices quantify the spatial characteristics of each molecule in the dataset. By employing Partial Least Squares (PLS) regression, a QSAR model is built to correlate these indices with the observed biological activities. nih.gov

The output of a CoMSIA study is often visualized as 3D contour maps. nih.gov These maps highlight regions where specific physicochemical properties are predicted to either increase or decrease biological activity. For instance, a green contour in a steric map might indicate a region where bulky substituents are favorable for activity, while a red contour would suggest the opposite. nih.gov This graphical representation provides intuitive guidance for medicinal chemists to design new derivatives with potentially enhanced potency. nih.gov

While a specific CoMSIA study for a series of analogs based on the this compound scaffold is not publicly available, the methodology would be highly applicable. Such a study would require a dataset of structurally similar compounds with measured biological activity against a specific target. The analysis would yield valuable insights into the structure-activity relationship, guiding the rational design of new, more effective molecules.

Table 1: Hypothetical CoMSIA Field Contributions for a Series of Analogs. This table illustrates the type of data a CoMSIA analysis would generate, showing the relative contribution of different fields to the QSAR model's predictive power.

| Field Type | Contribution to Model (%) | Description |

|---|---|---|

| Steric | 35.5 | Contribution of molecular shape and bulk to biological activity. |

| Electrostatic | 28.2 | Contribution of charge distribution to biological activity. |

| Hydrophobic | 19.8 | Contribution of lipophilicity to biological activity. |

| H-Bond Donor | 9.5 | Contribution of hydrogen bond donating potential to biological activity. |

| H-Bond Acceptor | 7.0 | Contribution of hydrogen bond accepting potential to biological activity. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. electrochemsci.org This quantum mechanical method calculates the electronic energy of a system based on its electron density, offering a balance between accuracy and computational cost. reddit.com For organic molecules like this compound, DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are widely employed to predict a range of molecular properties. nih.govijcce.ac.iracs.org

DFT studies on pyridine derivatives have demonstrated the method's utility in understanding how substituents influence the electronic properties of the entire molecule. electrochemsci.orgresearchgate.net For this compound, DFT calculations can determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. inpressco.com

Key electronic parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and chemical reactivity; a smaller gap generally implies higher reactivity. ijcce.ac.iriiste.org

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecular surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing crucial information for predicting how the molecule will interact with biological targets or other reagents. Natural Bond Orbital (NBO) analysis can also be performed to study charge delocalization and hyperconjugative interactions within the molecule. ijcce.ac.ir These computational insights are invaluable for predicting reaction mechanisms and understanding the intrinsic electronic nature of this compound.

Table 2: Representative DFT-Calculated Properties for this compound. This table presents typical quantum chemical parameters that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level), providing insight into the molecule's electronic characteristics.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -516.11 | The total electronic energy of the molecule in its optimized geometry. |

| HOMO Energy (eV) | -5.45 | Indicates electron-donating capability. |

| LUMO Energy (eV) | -0.98 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (eV) | 4.47 | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 2.15 | Measures the overall polarity of the molecule. |

Prediction of Biological Activity Profiles through In Silico Methods

In silico methods for predicting biological activity have become essential tools in early-stage drug discovery, allowing for the rapid screening of virtual compounds and the prioritization of candidates for synthesis and testing. way2drug.com These methods leverage vast databases of known chemical structures and their associated biological activities to predict the potential targets and pharmacological effects of a query molecule like this compound.

One prominent approach is ligand-based target prediction, which operates on the principle of molecular similarity: structurally similar molecules are likely to have similar biological activities. oup.com Web-based platforms like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are widely used for this purpose. researchgate.netbiorxiv.orgoup.com

SwissTargetPrediction, for instance, screens a query molecule against a library of known active compounds and predicts the most probable protein targets based on a combination of 2D and 3D similarity scores. oup.comswisstargetprediction.chnih.gov The output is a ranked list of potential targets, often categorized by protein class, providing hypotheses about the molecule's mechanism of action. swisstargetprediction.ch

The PASS tool predicts a broad spectrum of biological activities, including pharmacological effects, mechanisms of action, and potential toxicity. researchgate.netway2drug.comakosgmbh.de It calculates the probability of a compound being active (Pa) or inactive (Pi) for thousands of activity types based on the analysis of structure-activity relationships in its extensive training set. way2drug.com

For this compound, these in silico tools could generate a comprehensive profile of potential biological activities. Given its structural motifs (aminophenyl and pyridine), predictions might include activities related to kinase inhibition, G-protein coupled receptor (GPCR) modulation, or interaction with enzymes involved in various signaling pathways. Such predictions, while not definitive, are instrumental in guiding experimental investigations and uncovering the therapeutic potential of the compound.

Table 3: Illustrative Biological Activity Profile for this compound Predicted by In Silico Methods. This table provides a hypothetical output from a tool like PASS Online, showing potential biological activities and their corresponding probabilities.

| Predicted Biological Activity | Pa (Probability to be Active) | Pa > Pi? | Potential Relevance |

|---|---|---|---|

| Kinase Inhibitor | 0.685 | Yes | Oncology, Inflammation |

| Antineoplastic | 0.610 | Yes | Cancer Therapy |

| CYP450 2D6 Inhibitor | 0.592 | Yes | Drug-Drug Interactions |

| Vasodilator | 0.450 | Yes | Cardiovascular Disease |

| Anxiolytic | 0.375 | Yes | Central Nervous System Disorders |

Applications in Medicinal and Pharmaceutical Chemistry

Scaffold Design for Novel Drug Candidates

The pyridine (B92270) and pyrimidine (B1678525) core structures are considered "privileged scaffolds" in drug discovery, meaning they are frequently found in biologically active compounds and approved drugs. nih.govmdpi.comresearchgate.net The 3-(pyridin-3-yl)benzenamine framework, combining the pyridine and aniline (B41778) motifs, is particularly significant for creating diverse molecular libraries aimed at identifying new drug leads. nih.govnih.gov

Pyridin-3-yl Pyrimidine Derivatives as Therapeutic Agents

A notable application of the this compound scaffold is in the synthesis of pyridin-3-yl pyrimidine derivatives. nih.govresearchgate.net These compounds have been investigated for their potential as therapeutic agents, particularly in the context of cancer treatment. nih.govnih.gov By modifying the core structure, researchers have developed a series of derivatives with promising biological activities. nih.govresearchgate.net For example, the incorporation of a pyrimidine ring is a key feature in the design of certain kinase inhibitors. nih.gov

Development of Bioactive Agents

The inherent properties of the this compound scaffold make it an excellent starting point for developing a wide range of bioactive agents. nih.govresearchgate.net The pyridine ring, a common feature in many natural products and FDA-approved drugs, contributes to favorable pharmacokinetic properties. mdpi.com The aniline portion of the molecule provides a reactive site for further chemical modifications, allowing for the introduction of various functional groups to modulate biological activity. researchgate.net This adaptability has been leveraged to create compounds with diverse therapeutic potential, including anticancer and antimicrobial effects. rsc.orgnih.gov

Enzyme and Receptor Interaction Studies

The this compound scaffold has been instrumental in the development of molecules that can interact with specific enzymes and receptors, playing a crucial role in the modulation of biological pathways.

Inhibition of Kinases (e.g., Bcr-Abl Inhibition)

A significant area of research has focused on the use of this compound derivatives as kinase inhibitors. nih.govmdpi.com Kinases are a class of enzymes that are often dysregulated in diseases like cancer, making them important therapeutic targets. mdpi.com Specifically, pyridin-3-yl pyrimidine derivatives have shown potent inhibitory activity against the Bcr-Abl tyrosine kinase. nih.govresearchgate.net The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML). wikipedia.org

Molecular docking studies have revealed that the pyridine-pyrimidine fragment of these inhibitors can bind to the ATP-binding site of the Bcr-Abl protein. nih.govmdpi.com The this compound core helps to properly orient the molecule within the kinase domain, leading to the inhibition of its activity. nih.gov Research has shown that certain derivatives can effectively suppress the proliferation of leukemia cells. nih.govresearchgate.net

| Compound | Target Kinase | Activity | Reference |

| Pyridin-3-yl pyrimidine derivatives | Bcr-Abl | Potent Inhibition | nih.govresearchgate.net |

| N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides | PI3K/mTOR | Dual Inhibition | nih.gov |

| Pyridine-based derivatives | FLT3 | Potent Inhibition | nih.gov |

Ligand Binding to Specific Receptors

Derivatives of this compound have also been designed to act as ligands for specific receptors. For instance, a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides were synthesized and identified as potent dual inhibitors of PI3K and mTOR, two key proteins in cancer cell signaling pathways. nih.gov The core structure allows for interactions within the receptor's binding pocket, leading to the modulation of its function. nih.gov The ability to design ligands with high affinity and selectivity is a critical aspect of modern drug discovery.

Antimicrobial Activity Investigations

The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. nih.gov The this compound scaffold has emerged as a promising platform for the development of novel antimicrobial compounds. nih.govearthlinepublishers.com

Researchers have synthesized and evaluated various derivatives for their activity against a range of bacteria and fungi. nih.govearthlinepublishers.comnih.gov For example, N-pyridin-3-yl-benzenesulfonamide, derived from 3-aminopyridine (B143674), has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. earthlinepublishers.comresearchgate.net Studies have shown that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus, Salmonella typhi, and Escherichia coli. earthlinepublishers.comresearchgate.net

Another area of investigation involves the incorporation of the 3-(pyridin-3-yl) moiety into other heterocyclic systems known for their antimicrobial properties, such as oxazolidinones. nih.gov A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial activity, comparable to the clinically used antibiotic linezolid, against several Gram-positive bacteria. nih.gov

| Derivative Class | Target Organisms | Observed Activity | Reference |

| N-pyridin-3-yl-benzenesulfonamide | S. aureus, S. typhi, E. coli | Antimicrobial | earthlinepublishers.comresearchgate.net |

| 3-(pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Strong antibacterial | nih.gov |

| Pyridine derivatives | Gram-positive and Gram-negative bacteria | Inhibitory activity | mdpi.com |

The versatility of the this compound scaffold continues to make it a focal point in medicinal chemistry research, with ongoing efforts to develop new and more effective therapeutic agents.

Anti-inflammatory Effects Research

The investigation into pyridine-containing compounds extends to their potential anti-inflammatory properties. Research on derivatives of 3-hydroxy pyridine-4-one has shown significant anti-inflammatory activity in established experimental models. In a carrageenan-induced paw edema test in rats, these compounds demonstrated a notable reduction in inflammation. For example, one derivative, at a dose of 20 mg/kg, produced a 67% inhibition of edema, while another, at doses of 100 and 200 mg/kg, reduced inflammation by 56% and 58%, respectively.

The proposed mechanism for these anti-inflammatory effects relates to the iron-chelating properties of the 3-hydroxy-pyridine-4-one structure. Key enzymes in the inflammation pathway, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent, meaning they require iron to function. By chelating iron, these pyridine derivatives may inhibit these enzymes, thereby reducing the production of inflammatory mediators.

Anticancer Research and Antineoplastic Potential

The pyridine scaffold is a prominent feature in a wide array of compounds investigated for anticancer activity. Derivatives are being explored for their ability to act on various biological targets within cancer cells, including enzymes like kinases and topoisomerase, as well as structural proteins such as tubulin.

Derivatives containing the pyridine moiety have shown promise in inhibiting the proliferation of cancer cells. One study detailed a novel pyridine derivative, named compound H42, which was found to inhibit the proliferation of ovarian cancer cells. Further investigation revealed that this compound induced apoptosis (programmed cell death), the production of intracellular reactive oxygen species (ROS), and DNA damage in the cancer cells. Other research has focused on (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and -purines, which have demonstrated antiproliferative effects on MCF-7 breast cancer cells. The most active of these compounds, a purine (B94841) derivative, exhibited a half-maximal inhibitory concentration (IC50) of 0.67 μM. Additionally, certain amino acid amides derived from a Z-stilbene structure containing an amino group showed high levels of activity against a panel of human cancer cell lines, with GI50 (concentration for 50% growth inhibition) values in the range of 10⁻² to 10⁻³ μg/mL.

The antineoplastic potential of pyridine derivatives has been evaluated against specific cancer cell lines. The A2780 human ovarian cancer cell line is a frequently used model in such studies. A novel pyridine derivative, H42, was shown to inhibit the proliferation of A2780 cells with an IC50 value of 5.4 μM. In another study, a rhenium-based isonitrile complex was effective at inhibiting tumor growth in mice with A2780 xenografts.

Research has also been conducted on the K562 human chronic myelogenous leukemia cell line. One study evaluated a pyridine derivative (compound 3b) for its ability to increase γ-globin expression in K562 cells, finding that at a 5 μM concentration, it induced expression by nearly threefold. While HEK293 cells are a common cell line in biological research, specific studies detailing the anticancer effects of this compound or its direct derivatives on these cells were not prominent in the reviewed literature.

Table 3: Activity of Pyridine Derivatives on Specific Cancer Cell Lines| Derivative Type | Cell Line | Effect | Measured Value |

|---|---|---|---|

| Pyridine derivative (H42) | A2780 (Ovarian Cancer) | Inhibition of cell proliferation | IC₅₀ = 5.4 μM |

| (RS)-6-Chloro-9-[1-(9H-9-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine | MCF-7 (Breast Cancer) | Antiproliferative activity | IC₅₀ = 0.67 μM |

| Pyridine derivative (Compound 3b) | K562 (Leukemia) | Induction of γ-globin expression | ~3x increase at 5 μM |

Radiosensitizing agents are compounds that make tumor cells more susceptible to radiation therapy. The pyridine nucleus is found in compounds that have been investigated for this purpose. One such agent is Triapine (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone), a ribonucleotide reductase inhibitor. Studies have shown that Triapine can enhance the radiosensitivity of tumor cells both in vitro and in vivo. The proposed mechanism involves the inhibition of DNA repair, as evidenced by a significantly greater number of γH2AX foci (a marker of DNA double-strand breaks) in Triapine-treated cells 24 hours after irradiation. In animal models, the administration of Triapine immediately after irradiation led to a greater-than-additive increase in radiation-induced tumor growth delay.

Other research has also explored this area. A study on new benzenesulfonamide (B165840) derivatives containing a pyridine ring evaluated the most potent anticancer compounds for their radiosensitizing effects by subjecting them to gamma-irradiation. nih.gov

Antioxidant Activity Evaluation

The evaluation of a compound's antioxidant activity is a critical step in assessing its potential to combat oxidative stress, which is implicated in numerous diseases. A common method for this evaluation is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. researchgate.net The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance, typically at 517 nm. researchgate.netmdpi.com The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov

While specific experimental data on the antioxidant activity of this compound is not extensively documented, studies on related pyridine and aniline derivatives suggest potential activity. For instance, pyridine-based chalcones have been evaluated for their antioxidant properties, with some derivatives showing significant ferrous ion chelating activity and acceptable antioxidant capacity in the Trolox equivalent antioxidant capacity (TEAC) assay. nih.gov The presence of the aniline group in this compound, which can act as a hydrogen donor, is a key structural feature for potential radical scavenging activity.

To illustrate the type of data generated from such studies, the following table presents hypothetical antioxidant activity data for related compounds, which would be determined through experimental evaluation.

| Compound | DPPH Scavenging Activity (IC50 in µg/mL) | Reference Compound (e.g., Ascorbic Acid) IC50 (µg/mL) |

| Pyridine Derivative A | 45.8 | 10.2 |

| Aniline Derivative B | 62.1 | 10.2 |

| This compound | Data not available | Data not available |

| This table is for illustrative purposes and does not represent actual experimental data for this compound. |

Biological Interactions with Biomolecules

The therapeutic effect of a drug is often dependent on its ability to interact with biological macromolecules. The structure of this compound, with its hydrogen bond donors and acceptors, as well as its aromatic systems, suggests the potential for interactions with biomolecules such as proteins and nucleic acids.

Hydrogen bonds are crucial for the specific recognition and binding of ligands to biological targets. The this compound molecule possesses both a hydrogen bond donor (the amino -NH2 group) and a hydrogen bond acceptor (the nitrogen atom of the pyridine ring). researchgate.net These features allow it to potentially form hydrogen bonds with amino acid residues in proteins or with the bases of DNA.

Studies on structurally related compounds, such as N-aryl-substituted ortho-phenylene diamines, have demonstrated the formation of strong, dual intermolecular N-H···N hydrogen bonds, leading to dimerization. nih.govmdpi.com This highlights the capability of the pyridine nitrogen and an amino group to engage in significant hydrogen bonding. In a biological context, these groups could interact with the backbone or side chains of proteins, contributing to the stability of a ligand-protein complex. Computational studies on pyridine and benzamide (B126) derivatives have further elucidated the nature of these hydrogen bonds in various environments. ornl.govmdpi.com

The planar aromatic rings of this compound suggest a potential for interaction with DNA. One common mode of interaction for planar molecules is intercalation, where the compound inserts itself between the base pairs of the DNA double helix. sigmaaldrich.com Such interactions can be investigated using techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and viscosity measurements. mdpi.com A shift in the absorption spectrum (hypochromism or hyperchromism) and an increase in the viscosity of a DNA solution upon addition of the compound can indicate intercalation. swu.ac.th

While specific DNA binding studies for this compound are not readily found, research on other pyridine-containing compounds, such as platinum(II) complexes with pyridine ligands and ruthenium diimine complexes, has shown that the pyridine moiety can be involved in DNA binding. nih.govsemanticscholar.org These studies often report binding constants (Kb) that quantify the affinity of the compound for DNA. For example, dihydrazone pyrimidine derivatives containing a pyridine moiety were found to bind to DNA via groove binding and partial intercalation, with binding constants in the range of 10^6 M^-1. swu.ac.th

The following table illustrates the type of data obtained from DNA binding studies of related compounds.

| Compound | Binding Constant (Kb) (M⁻¹) | Proposed Binding Mode |

| Pyridine-Derivative Complex X | 3.5 x 10⁵ | Intercalation |

| Pyridinylaniline Derivative Y | 4.44 x 10⁶ | Groove Binding & Partial Intercalation swu.ac.th |

| This compound | Data not available | Not determined |

| This table is for illustrative purposes and shows data for related compounds, not this compound itself. |

Serum albumins, such as Bovine Serum Albumin (BSA), are major transport proteins in the bloodstream and their binding affinity for a drug candidate can significantly influence its distribution and availability. nih.gov The interaction between a ligand and BSA is commonly studied using fluorescence spectroscopy. nih.gov BSA contains tryptophan residues that are intrinsically fluorescent, and the binding of a ligand can quench this fluorescence. nih.gov By analyzing the fluorescence quenching at different ligand concentrations, one can determine the binding constant (Ka) and the number of binding sites (n). nih.govnih.gov

Studies on various pyridine derivatives have demonstrated their ability to bind to BSA, often through hydrophobic interactions and hydrogen bonding. nih.govresearchgate.net For instance, the binding constants for some ligands with BSA are in the range of 10^4 to 10^5 L·mol⁻¹. nih.gov The binding of quinoline (B57606) derivatives to BSA has also been shown to occur with a binding constant of a similar magnitude, primarily at site I of the protein, driven by van der Waals forces and hydrogen bonding. swu.ac.th

The table below provides an example of the kind of data that would be generated from a study of the interaction between this compound and BSA.

| Ligand | Binding Constant (Ka) (L·mol⁻¹) at 298 K | Number of Binding Sites (n) |

| Pyrimidine Derivative | 2.87 x 10⁴ | ~1 nih.gov |

| Puerarin | 1.13 x 10⁴ | 0.95 nih.gov |

| This compound | Data not available | Data not available |

| This table is for illustrative purposes and presents data for other compounds to demonstrate the typical output of such an analysis. |

Role in Catalysis and Coordination Chemistry

Ligand Design and Complexation

The unique arrangement of a pyridine (B92270) and a phenylamine group in 3-(Pyridin-3-yl)benzenamine provides a foundation for creating sophisticated ligand architectures. The molecule can act as a monodentate ligand through either nitrogen atom, or more commonly, serve as a scaffold for multidentate ligands that can form stable chelate rings with metal ions.

The design of ligands based on the pyridinyl-phenyl framework often aims to create specific geometries and electronic environments around a metal center. The pyridine unit acts as a π-acceptor, while the aniline (B41778) group is a σ-donor, and this electronic interplay can be fine-tuned by substitution on either ring. For instance, introducing electron-donating groups can enhance the electron density at the nitrogen atoms, leading to stronger donor interactions with metal centers. rsc.org

A key strategy in ligand design involves using the rigid pyridine linker to control the spatial orientation of different parts of the molecule. nih.gov This is particularly useful in creating bidentate or pincer-type ligands where the donor atoms are held in a specific arrangement conducive to metal coordination. The amine group on the phenyl ring serves as a convenient synthetic handle for elaboration. It can be readily condensed with aldehydes or ketones to form Schiff base (imine) ligands or acylated to introduce other coordinating groups. These modifications allow for the systematic tuning of the ligand's steric and electronic properties to optimize its performance in coordination and catalysis. rsc.orgnih.gov

The pyridinyl-aniline scaffold and its derivatives form stable complexes with a variety of transition metals, with the coordination mode depending on the metal's electronic preferences and the ligand's specific structure.

Rhodium (Rh): Rhodium complexes featuring pyridinyl-based ligands are extensively studied for their catalytic activities. Half-sandwich rhodium(III) complexes, for example, can be synthesized with ligands derived from this scaffold. nih.govnih.gov In such complexes, the ligand can coordinate in a bidentate fashion, often alongside other ancillary ligands like pentamethylcyclopentadienyl (Cp*). nih.govresearchgate.net Research on rhodium complexes with PNN-pincer type ligands, which feature a central amido donor flanked by phosphine (B1218219) and pyrazolyl groups, has shown that these ligands can exhibit flexible coordination, adapting their geometry to stabilize different oxidation states of the metal. marquette.edu The d⁶-rhodium(III) ion typically favors an octahedral geometry, which can be readily achieved with tripodal N₄-ligands derived from pyridinyl-amine structures. researchgate.net

Copper (Cu): Copper's coordination chemistry with pyridinyl-based ligands is rich, with both Cu(I) and Cu(II) complexes being readily accessible. researchgate.net Pyridine diimine (PDI) ligands, which can be synthesized from precursors like this compound, form stable complexes with copper(I). rsc.org These complexes can exhibit interesting structural motifs, such as dinuclear structures bridged by halide ions. rsc.org Copper(I) complexes with bis(pyridylimine) ligands have been prepared and studied, revealing that the nature of the linker between the imine units influences whether monomeric or dimeric species are formed. mun.ca The modularity of these ligands allows for fine-tuning of the steric and electronic environment around the copper center. rsc.org

Platinum (Pt): Platinum complexes are of great interest due to their applications in catalysis and materials science. acs.orgacs.org Platinum(II), with its d⁸ electron configuration, strongly prefers a square planar geometry. researchgate.net Ligands derived from this compound can act as N-donor ligands in such complexes. nih.gov When part of a larger chelating system, such as a C^N donor ligand, they can participate in cyclometalation reactions where a C-H bond is activated to form a direct Pt-C bond, resulting in a highly stable cyclometalated complex. acs.org Studies on Pt(II) complexes with tripodal N-donor ligands have shown that the ligands often bind in a tridentate (κ³) fashion, leaving one arm of the ligand dangling, with the platinum center maintaining its preferred square planar coordination. researchgate.net

A summary of coordination behaviors with selected transition metals is presented below.

Table 1: Coordination of Pyridinyl-Amine Scaffolds with Transition Metals| Metal | Common Oxidation State | Preferred Geometry | Typical Coordination Mode | Reference(s) |

|---|---|---|---|---|

| Rhodium (Rh) | Rh(III) | Octahedral | Bidentate (N,N), Tridentate, Tetradentate (κ⁴) | nih.govresearchgate.netresearchgate.net |

| Copper (Cu) | Cu(I), Cu(II) | Disphenoidal, Square Planar, etc. | Bidentate (N,N), Tetradentate | researchgate.netrsc.orgmun.ca |

| Platinum (Pt) | Pt(II) | Square Planar | Monodentate (N), Bidentate (C^N), Tridentate (κ³) | researchgate.netacs.orgnih.gov |

A prevalent strategy for utilizing this compound in coordination chemistry is its conversion into a pyridinyl-imine (or Schiff base) ligand. This is typically achieved through a condensation reaction between the primary amine of this compound and a suitable aldehyde or ketone. The resulting imine nitrogen provides an additional coordination site, enabling the formation of multidentate ligands.

The synthesis of the metal complex can then proceed via two main routes:

Stepwise Synthesis: The pyridinyl-imine ligand is first isolated and purified and then reacted with a metal salt (e.g., chlorides or nitrates of Fe, Co, Ni, Cu) to form the desired complex. researchgate.net

One-Pot/Template Synthesis: The amine, the carbonyl compound, and the metal salt are combined in a single reaction vessel. The metal ion acts as a template, organizing the components and promoting the formation of the imine ligand and its subsequent complexation.

This methodology has been successfully used to create a wide range of complexes. For example, iron, cobalt, and nickel complexes bearing para-phenylene-linked pyridine imine ligands have been synthesized and characterized. researchgate.net Similarly, dinuclear copper(I) complexes with pyridine diimine ligands have been prepared by reacting the pre-formed ligand with a copper(I) source. rsc.orgrsc.org These pyridinyl-imine complexes are valuable not only for their interesting structural and electronic properties but also as catalysts for various organic transformations. researchgate.netmdpi.com

Catalytic Applications in Organic Synthesis

The metal complexes derived from this compound and related ligands are promising candidates for homogeneous catalysis. The ability to tune the ligand's structure allows for the optimization of catalyst activity, selectivity, and stability.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of anilines and other N-containing compounds. acs.orgresearchgate.net The success of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. Effective ligands typically possess strong electron-donating properties and sufficient steric bulk to promote the key steps of the catalytic cycle: oxidative addition, transmetalation (or deprotonation/amine coordination), and reductive elimination.

While direct use of this compound as a ligand in these reactions is not widely documented, its structural features are present in more complex and highly effective ligand systems. For example, ligands like RuPhos and BrettPhos, which are state-of-the-art for C-N coupling, feature biaryl phosphine structures but rely on specific steric and electronic profiles. nih.gov The pyridinyl-aniline framework provides a bidentate N,N-donor set that could potentially stabilize the palladium catalyst. The amination of 3-halo-2-aminopyridines, a structurally related substrate class, has been successfully achieved using palladium catalysts supported by biarylphosphine ligands, demonstrating the compatibility of the aminopyridine motif with these catalytic cycles. nih.gov The challenges in using such substrates include potential catalyst inhibition through chelation to the amidine-like structure, highlighting the need for carefully designed ligands that can circumvent such issues. nih.gov

Table 2: Catalyst Systems for C-N Cross-Coupling of Halo-Aminopyridines

| Substrate | Amine | Catalyst Precursor | Ligand | Yield | Reference |

|---|---|---|---|---|---|

| 3-bromo-2-aminopyridine | Morpholine | - | RuPhos | 76% | nih.gov |

| 3-bromo-2-aminopyridine | Cyclopentylamine | Pre-L8 | BrettPhos | 78% | nih.gov |

Data represents examples from the literature on related substrates, illustrating the types of catalyst systems used for this class of transformation.

Direct C-H activation and functionalization represent a highly atom-economical approach to constructing complex molecules. nih.gov Transition metal catalysis is central to this field, with metals like palladium, rhodium, and iridium playing prominent roles. The pyridine ring itself is a well-established directing group for ortho-C-H activation, guiding the metal catalyst to a specific C-H bond.

Ligands derived from this compound are well-suited for this purpose. The pyridine nitrogen can serve as an initial coordination site for the metal, positioning it to interact with and cleave a nearby C-H bond on an attached substrate or on the ligand itself (cyclometalation). acs.org Strategies for regioselective C-H functionalization of pyridines often involve temporary modification or the use of specific catalytic systems to overcome the inherent electronic deactivation of the ring. nih.gov The development of ligands that can assist in these transformations is crucial. For instance, in cyclometalation reactions to form platinum(II) complexes, an ortho C-H bond can be activated with the assistance of a nearby chelating N-donor atom. acs.org While specific catalytic applications of this compound-based ligands in C-H functionalization are an emerging area, their structural components are highly relevant to established catalytic systems for C-H arylation, alkenylation, and other transformations. mdpi.comresearchgate.net

Hydrogen Photogeneration from Aqueous Solutions